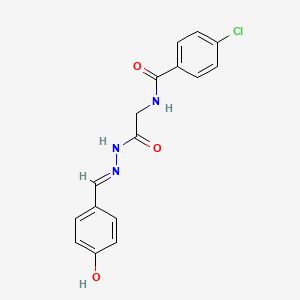
4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone derivative known for its diverse biological activities.
Preparation Methods
The synthesis of 4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chloro-N-(2-hydrazinocarbonyl-phenyl)-benzamide. This intermediate is then reacted with 4-hydroxybenzaldehyde under reflux conditions to yield the final product . The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the condensation reaction.
Chemical Reactions Analysis
4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide has been extensively studied for its scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound inhibits phospholipase A2 enzymes by binding to their active sites, thereby preventing the hydrolysis of phospholipids . Additionally, it exhibits antiprotease activity by interacting with protease enzymes, leading to the inhibition of their catalytic functions .
Comparison with Similar Compounds
4-Chloro-N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with other hydrazone derivatives such as:
4-Chloro-N-(2-hydrazinocarbonyl-phenyl)-benzamide: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
2-Alkythio-4-chloro-N-(imino-heteroaryl)methylbenzenesulfonamide: This derivative exhibits anticancer activity and shares the chloro and hydrazone functional groups.
4-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide: This compound is structurally similar but contains different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its dual activity as an antibacterial and antiprotease agent, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O3/c17-13-5-3-12(4-6-13)16(23)18-10-15(22)20-19-9-11-1-7-14(21)8-2-11/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+ |
InChI Key |
GWEYUDPLSZJBSW-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















